4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a synthetic compound belonging to the class of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This core structure is a bioisostere of quinolones, and exhibits diverse biological activities, attracting significant attention in medicinal chemistry. [] While the specific compound 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has limited direct research related to its biological effects, its derivatives and close structural analogs have been explored for various medicinal applications. Research primarily focuses on utilizing it as a building block to synthesize more complex molecules with potential therapeutic benefits.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that includes both pyrrole and pyridine rings. Its molecular formula is C8H5FN2O2, indicating the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers and other diseases .
This compound is classified as a pyrrolo[2,3-b]pyridine derivative. It is synthesized through multi-step organic reactions that typically involve cyclization processes. The compound is primarily studied for its potential applications in pharmaceuticals, particularly in targeting specific enzymes and receptors in biological systems .
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid generally involves several key steps:
The molecular structure of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid features:
The compound's three-dimensional conformation can significantly influence its biological activity and interactions with target proteins.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy against specific targets .
The mechanism of action for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs):
In vitro studies have demonstrated that this compound can inhibit breast cancer cell proliferation and induce apoptosis through these mechanisms .
The physical and chemical properties play a significant role in determining how the compound behaves in biological systems and its suitability for various applications .
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Research continues to explore its efficacy in treating various diseases, particularly those involving aberrant FGFR signaling pathways .
The pyrrolo[2,3-b]pyridine system (7-azaindole) is a bicyclic heteroaromatic scaffold featuring a fused pyrrole and pyridine ring. This arrangement creates a distinctive electronic environment characterized by:
Table 1: Key Physicochemical Parameters of Pyrrolo[2,3-b]pyridine Derivatives
Position | Electrostatic Potential (kcal/mol) | Common Substituents | Impact on Properties |
---|---|---|---|
C3 | -15 to -20 | Aldehyde, Ethynyl | ↑ H-bond acceptor capacity |
C4 | +5 to +10 | Fluoro, Chloro | ↑ Metabolic stability |
C5 | -10 to -15 | Carboxylic acid, Ester | ↑ Solubility, Metal chelation |
C6 | +5 to +8 | Methyl, Methoxy | ↑ Lipophilicity |
Substituent effects critically modulate the scaffold's properties. Carboxylic acid at C5 (as in 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) enhances water solubility (logP reduced by 1.5-2 units versus methyl derivative) and enables salt formation for improved bioavailability [3] [10]. The 4-fluoro substitution specifically increases ring electron deficiency, reducing the pKa of N7 by ∼0.5 units and enhancing oxidative stability [5] [9].
The strategic incorporation of fluorine at the C4 position of pyrrolo[2,3-b]pyridine derivatives induces multifaceted effects on molecular properties and biological activity:
Table 2: Comparative Impact of Fluorine Position on Pyrrolo[2,3-b]pyridine Properties
Fluorine Position | Metabolic Half-life (min) | Kinase Inhibitory IC₅₀ (nM) | logD (pH 7.4) |
---|---|---|---|
None | 32 ± 4 | 850 ± 120 | -0.85 ± 0.10 |
C4 | 78 ± 6 | 210 ± 25 | -0.45 ± 0.08 |
C5 | 65 ± 5 | 450 ± 65 | -0.60 ± 0.09 |
C6 | 41 ± 3 | 680 ± 95 | -0.70 ± 0.07 |
The specific combination of C4-fluoro and C5-carboxylic acid substituents creates a synergistic electronic effect: the carboxylic acid group offsets excessive lipophilicity from fluorine (logP = 1.2 for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid vs 1.8 for 4-fluoro analogue without acid), while fluorine enhances the acidity of the carboxylic acid (pKa ∼3.2 vs ∼3.8 for non-fluorinated derivative), promoting salt formation and aqueous solubility [3] [9].
The exploration of pyrrolopyridine carboxylic acids as privileged medicinal scaffolds has evolved through distinct developmental phases:
Table 3: Milestones in Pyrrolopyridine Carboxylic Acid Drug Discovery
Year | Compound Class | Therapeutic Target | Key Advancement |
---|---|---|---|
2003 | Rebeccamycin analogues | Topoisomerase I | 7-Azaindole-containing derivatives showed G2/M arrest at 0.25 μM [2] |
2010 | PI3Kα inhibitors | Phosphatidylinositol-3-kinase | C3-pyridyl/C5-sulfonamide analogue achieved 1.67 nM TrkA affinity [2] |
2014 | PARP-1 inhibitors | Poly(ADP-ribose) polymerase | 6-Substituted carboxamides showed in vivo efficacy at 10 mg/kg doses [2] |
2019 | V600EBRAF inhibitors | BRAF kinase | Compound 113 demonstrated 72.5% inhibition of B-RafWT at 10 μM [7] |
2022 | Tubulin polymerization inhibitors | Tubulin | 2,6-Diarylpyridine derivatives showed G2 cell cycle arrest [5] |
The structural evolution of these compounds demonstrates a consistent trajectory toward increased complexity and target specificity. Modern derivatives frequently incorporate the 4-fluoro-5-carboxylic acid motif as a core binding element, augmented with additional pharmacophores at N1, C2, C3, or C6 positions to address resistance mechanisms and improve pharmacokinetic profiles [2] [7]. The scaffold's versatility across target classes underscores its significance as a privileged structure in medicinal chemistry.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8